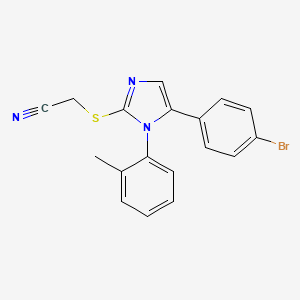

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3S/c1-13-4-2-3-5-16(13)22-17(12-21-18(22)23-11-10-20)14-6-8-15(19)9-7-14/h2-9,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVFPUABJVKOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and o-tolyl groups. The final step involves the addition of the thioacetonitrile group. Common reagents used in these reactions include bromine, toluene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thioimidazole derivatives have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These compounds demonstrated moderate to good inhibition at concentrations ranging from 12.5 to 100 μg/mL . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Antitumor Activity

The antitumor potential of related compounds has been explored extensively. Thiazole-containing derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole A | A431 | 1.98 ± 1.22 |

| Thiazole B | Jurkat | 23.30 ± 0.35 |

| 2-Bromo derivative | U251 | <10 |

These findings suggest that modifications to the phenyl rings can enhance cytotoxicity, indicating a structure–activity relationship (SAR) where specific substitutions improve biological efficacy .

Case Studies

Several case studies have evaluated the applications of this compound and similar derivatives:

-

Cytotoxicity Assessment:

A study on thiazole derivatives revealed that structural modifications significantly influenced cytotoxicity against glioblastoma cells, supporting the notion that specific substitutions enhance biological activity. -

Antimicrobial Evaluation:

Research demonstrated that certain substituted phenylthiazole derivatives exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that similar modifications could enhance the efficacy of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile .

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The bromophenyl and o-tolyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (5d)

5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol

- Structure : Shares the 4-bromophenyl group but substitutes the o-tolyl group with p-tolyl (para-methylphenyl) and replaces thioacetonitrile with a thiol (-SH) group .

- Impact : The para-methyl group may enhance solubility compared to ortho-substitution. The thiol group could participate in disulfide bonding, unlike the more inert thioacetonitrile.

Compound 9c ()

- Structure : Features a triazole-thiazole-acetamide scaffold with a 4-bromophenyl-substituted thiazole .

- Functional Groups : The acetamide group enables hydrogen bonding, while the triazole-thiazole system introduces rigidity. This contrasts with the target compound’s simpler imidazole-acetonitrile framework.

Pharmacological Potential

- Benzimidazole Derivatives () : Compounds like 4-bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole exhibit antiarrhythmic, anticancer, and antifungal activities . While the target compound lacks a benzimidazole core, its bromophenyl group may similarly modulate biological targets.

- Thiol vs. Thioacetonitrile : Thiol-containing analogs (e.g., ) may exhibit redox activity, whereas the thioacetonitrile group in the target compound could improve metabolic stability .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a novel organosulfur compound characterized by its complex structure, which includes an imidazole ring and a thioether linkage. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in various fields such as antimicrobial therapy.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The unique combination of aromatic and heterocyclic components may contribute to its biological activities.

Biological Activity Overview

Research has indicated that compounds similar to 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile exhibit significant biological activities, particularly in antimicrobial applications. The following sections summarize findings related to its antibacterial and antifungal properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds in the same class as 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile . Notably:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures showed MIC values ranging from 0.0039 to 0.025 mg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The imidazole ring in these compounds can interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl group enhances binding affinity to specific molecular targets .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| 2a | 0.0195 | E. coli |

| 15 | 0.0048 | B. mycoides |

| 12a | 0.0048 | C. albicans |

Study on Antibacterial Activity

In a recent study examining the antibacterial activity of various imidazole derivatives, 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The study utilized time-kill assays to evaluate the bactericidal effects over time .

Synergistic Effects

Another significant finding was the synergistic effect observed when combining this compound with established antibiotics like Ciprofloxacin. Such combinations led to reduced MICs for both agents, suggesting potential for enhanced therapeutic efficacy .

Toxicity and Safety Profile

The hemolytic activity of derivatives similar to 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile was evaluated, revealing low toxicity levels with % lysis ranging from 3.23% to 15.22%. In vitro cytotoxicity assays indicated noncytotoxicity with IC50 values exceeding 60 μM .

Q & A

How can the synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile be optimized to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization involves adjusting reaction conditions such as solvent polarity, base strength, and temperature. For imidazole-thioacetonitrile derivatives, potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile is commonly used to deprotonate thiol intermediates and facilitate nucleophilic substitution . For example, coupling 5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole-2-thiol with 2-chloroacetonitrile under reflux with K₂CO₃ (method analogous to ) can achieve yields >85%. Purification via flash chromatography (1–20% MeOH in DCM) effectively removes unreacted starting materials . Monitoring reaction progress by TLC and optimizing stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetonitrile) minimizes side products.

What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Basic Research Question

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic proton splitting patterns at δ 7.4–8.5 ppm for bromophenyl and o-tolyl groups) and ¹³C NMR (thioether linkage at δ 35–40 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₃BrN₃S: 398.9964; observed 398.9959) .

- HPLC : Assess purity (>98% using C18 columns, acetonitrile/water gradient) .

- X-ray Crystallography : Resolve ambiguities in imidazole substitution patterns (e.g., SHELXL refinement with R factor <0.05) .

How can crystallographic data contradictions (e.g., disorder in the o-tolyl group) be resolved during structure refinement?

Advanced Research Question

Methodological Answer:

Disorder in aromatic substituents is common due to rotational flexibility. Using SHELXL:

- Apply ISOR and DELU restraints to model anisotropic displacement parameters .

- Partition disordered regions into two orientations with occupancy factors refined to convergence (e.g., 60:40 split) .

- Validate using ORTEP-3 for visualization, ensuring thermal ellipsoids align with electron density maps . Cross-verify with DFT-calculated bond lengths (e.g., C-Br bond: 1.89 Å experimental vs. 1.91 Å theoretical) to resolve conflicts .

How should researchers address discrepancies between spectroscopic data and computational modeling results?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from solvent effects or conformational averaging. For example:

- NMR Chemical Shifts : Compare experimental δ values (e.g., imidazole protons at δ 7.8–8.1 ppm) with DFT-predicted shifts (GIAO method, B3LYP/6-311+G(d,p)) in implicit solvent models (e.g., PCM-acetonitrile) .

- XRD vs. Optimized Geometry : If crystal packing forces distort bond angles (e.g., imidazole ring torsion >5°), perform QM/MM cluster modeling incorporating intermolecular interactions .

- Dynamic Effects : Use variable-temperature NMR to detect rotational barriers in flexible substituents .

What strategies are effective for evaluating the pharmacological potential of this compound?

Advanced Research Question

Methodological Answer:

Focus on target-specific assays and SAR studies:

- Enzyme Inhibition : Screen against IMPDH (inosine-5′-monophosphate dehydrogenase) using a malachite green phosphate assay, referencing fragment-based approaches for imidazole-thioether derivatives .

- Cellular Uptake : Measure logP (HPLC-derived) to assess membrane permeability; ideal range: 2.5–3.5 .

- Toxicity Profiling : Use MTT assays on HEK293 cells to determine IC₅₀ values, comparing with structurally related actoprotective agents (e.g., triazole-thioacetates with EC₅₀ <10 µM) .

How can computational tools predict reactivity or stability under varying conditions?

Advanced Research Question

Methodological Answer:

- Reactivity : Perform Fukui function analysis (DFT) to identify nucleophilic/electrophilic sites (e.g., sulfur in thioether linkage, f⁻ >0.1) .

- Degradation Pathways : Simulate hydrolysis (e.g., explicit water molecules in MD simulations) to predict stability at pH 7.4 .

- Solid-State Stability : Use Mercury CSD to analyze crystal packing for hygroscopicity risks (e.g., void volume <5% indicates low moisture uptake) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.